molecular formula C18H20ClNO2 B5105426 4-butoxy-N-(2-chlorobenzyl)benzamide

4-butoxy-N-(2-chlorobenzyl)benzamide

Cat. No. B5105426
M. Wt: 317.8 g/mol
InChI Key: DUTTZMOYHISUGO-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-chlorobenzyl)benzamide, also known as BCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. BCB is a small molecule that belongs to the family of benzamides and has a molecular weight of 345.88 g/mol.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-chlorobenzyl)benzamide is not fully understood. However, it has been proposed that 4-butoxy-N-(2-chlorobenzyl)benzamide may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs by 4-butoxy-N-(2-chlorobenzyl)benzamide may lead to the re-expression of tumor suppressor genes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-butoxy-N-(2-chlorobenzyl)benzamide has been shown to have a low toxicity profile in animal studies. It has been found to be metabolized in the liver and excreted in the urine. 4-butoxy-N-(2-chlorobenzyl)benzamide has been shown to have a half-life of approximately 2 hours in rats. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(2-chlorobenzyl)benzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, which makes it an attractive candidate for drug discovery. 4-butoxy-N-(2-chlorobenzyl)benzamide has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, 4-butoxy-N-(2-chlorobenzyl)benzamide has some limitations as a research tool. It has a short half-life in rats, which may limit its efficacy in vivo. Additionally, the mechanism of action of 4-butoxy-N-(2-chlorobenzyl)benzamide is not fully understood, which may make it difficult to optimize its use in drug discovery.

Future Directions

There are several future directions for the research of 4-butoxy-N-(2-chlorobenzyl)benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of 4-butoxy-N-(2-chlorobenzyl)benzamide. Another direction is to further investigate the mechanism of action of 4-butoxy-N-(2-chlorobenzyl)benzamide to better understand its potential applications in drug discovery. Additionally, future studies could investigate the efficacy of 4-butoxy-N-(2-chlorobenzyl)benzamide in combination with other drugs to determine if it has synergistic effects. Finally, future studies could investigate the potential applications of 4-butoxy-N-(2-chlorobenzyl)benzamide in other disease models, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(2-chlorobenzyl)benzamide involves the reaction of 4-butoxybenzoic acid with 2-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product obtained is then purified using column chromatography to obtain pure 4-butoxy-N-(2-chlorobenzyl)benzamide. This method of synthesis has been optimized to yield high purity and high yield of 4-butoxy-N-(2-chlorobenzyl)benzamide.

Scientific Research Applications

4-butoxy-N-(2-chlorobenzyl)benzamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. 4-butoxy-N-(2-chlorobenzyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

4-butoxy-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-2-3-12-22-16-10-8-14(9-11-16)18(21)20-13-15-6-4-5-7-17(15)19/h4-11H,2-3,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTTZMOYHISUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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